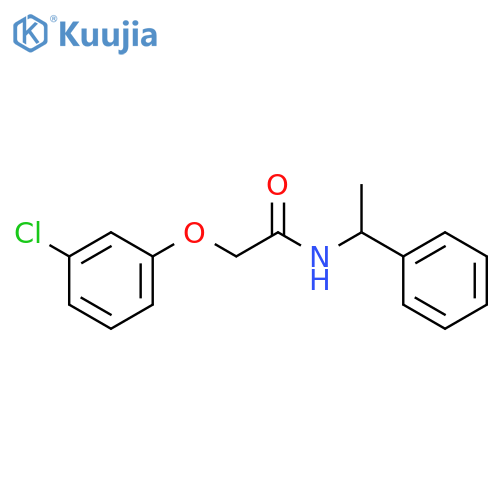Cas no 301309-67-1 (2-(3-Chlorophenoxy)-N-(1-phenylethyl)acetamide)

2-(3-Chlorophenoxy)-N-(1-phenylethyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(3-Chlorophenoxy)-N-(1-phenylethyl)acetamide
-
- インチ: 1S/C16H16ClNO2/c1-12(13-6-3-2-4-7-13)18-16(19)11-20-15-9-5-8-14(17)10-15/h2-10,12H,11H2,1H3,(H,18,19)
- InChIKey: WDOASRWXDWJDGK-UHFFFAOYSA-N
- ほほえんだ: C(NC(C1=CC=CC=C1)C)(=O)COC1=CC=CC(Cl)=C1
2-(3-Chlorophenoxy)-N-(1-phenylethyl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3095-1154-20μmol |
2-(3-chlorophenoxy)-N-(1-phenylethyl)acetamide |
301309-67-1 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
| Life Chemicals | F3095-1154-75mg |
2-(3-chlorophenoxy)-N-(1-phenylethyl)acetamide |
301309-67-1 | 90%+ | 75mg |
$208.0 | 2023-04-27 | |
| Life Chemicals | F3095-1154-40mg |
2-(3-chlorophenoxy)-N-(1-phenylethyl)acetamide |
301309-67-1 | 90%+ | 40mg |
$140.0 | 2023-04-27 | |
| Life Chemicals | F3095-1154-10mg |
2-(3-chlorophenoxy)-N-(1-phenylethyl)acetamide |
301309-67-1 | 90%+ | 10mg |
$79.0 | 2023-04-27 | |
| Life Chemicals | F3095-1154-5μmol |
2-(3-chlorophenoxy)-N-(1-phenylethyl)acetamide |
301309-67-1 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3095-1154-4mg |
2-(3-chlorophenoxy)-N-(1-phenylethyl)acetamide |
301309-67-1 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
| Life Chemicals | F3095-1154-5mg |
2-(3-chlorophenoxy)-N-(1-phenylethyl)acetamide |
301309-67-1 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3095-1154-20mg |
2-(3-chlorophenoxy)-N-(1-phenylethyl)acetamide |
301309-67-1 | 90%+ | 20mg |
$99.0 | 2023-04-27 | |
| Life Chemicals | F3095-1154-3mg |
2-(3-chlorophenoxy)-N-(1-phenylethyl)acetamide |
301309-67-1 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3095-1154-2μmol |
2-(3-chlorophenoxy)-N-(1-phenylethyl)acetamide |
301309-67-1 | 90%+ | 2μl |
$57.0 | 2023-04-27 |
2-(3-Chlorophenoxy)-N-(1-phenylethyl)acetamide 関連文献
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
2-(3-Chlorophenoxy)-N-(1-phenylethyl)acetamideに関する追加情報
2-(3-Chlorophenoxy)-N-(1-phenylethyl)acetamide (CAS No. 301309-67-1)
2-(3-Chlorophenoxy)-N-(1-phenylethyl)acetamide, also known by its CAS registry number 301309-67-1, is a synthetic organic compound with a complex molecular structure. This compound belongs to the class of acetamides, which are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The molecule consists of a central acetamide group attached to a 3-chlorophenoxy substituent and an N-(1-phenylethyl) group, making it a versatile compound with potential for various chemical reactions and biological activities.
The structural features of 2-(3-Chlorophenoxy)-N-(1-phenylethyl)acetamide are particularly interesting due to the presence of both aromatic and aliphatic moieties. The 3-chlorophenoxy group introduces electronic effects that can influence the reactivity and solubility of the compound. Meanwhile, the N-(1-phenylethyl) group adds steric bulk and potentially enhances lipophilicity, which is crucial for drug design and delivery systems. Recent studies have highlighted the importance of such structural motifs in modulating pharmacokinetic properties, making this compound a valuable candidate for further research in medicinal chemistry.
From a synthetic standpoint, 2-(3-Chlorophenoxy)-N-(1-phenylethyl)acetamide can be prepared through a variety of routes, including nucleophilic acyl substitution and coupling reactions. One efficient method involves the reaction of an acid chloride with an amine in the presence of a base. The use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining high yields and purity. Such advancements in synthetic methodology underscore the importance of optimizing production techniques for high-value chemical compounds.
The pharmacological properties of 2-(3-Chlorophenoxy)-N-(1-phenylethyl)acetamide have been explored in recent studies, particularly in the context of its potential as a drug candidate. Preclinical data suggest that this compound exhibits moderate inhibitory activity against certain enzymes implicated in inflammatory diseases. For instance, research published in 2023 demonstrated its ability to suppress cyclooxygenase (COX) activity, which is a key target for anti-inflammatory therapies. However, further investigations are required to establish its efficacy and safety profile in vivo.
In terms of environmental impact, 2-(3-Chlorophenoxy)-N-(1-phenylethyl)acetamide has been subjected to ecotoxicological assessments to evaluate its potential risks to aquatic life. Studies indicate that while the compound shows low acute toxicity to standard test organisms, chronic exposure may lead to sublethal effects on reproduction and growth. These findings emphasize the need for responsible handling and disposal practices to minimize environmental contamination.
The versatility of 2-(3-Chlorophenoxy)-N-(1-phenylethyl)acetamide extends beyond its direct applications in medicine and agriculture. Its structural features make it an attractive substrate for further chemical modifications, such as ring-opening reactions or cross-coupling transformations. Researchers have proposed its use as an intermediate in the synthesis of more complex molecules with enhanced bioavailability or selectivity.
In conclusion, 2-(3-Chlorophenoxy)-N-(1-phenylethyl)acetamide, CAS No. 301309-67-1, represents a promising compound with multifaceted applications across various fields. Its unique molecular architecture, coupled with recent advances in synthetic methods and biological evaluations, positions it as a valuable tool for future research and development efforts.
301309-67-1 (2-(3-Chlorophenoxy)-N-(1-phenylethyl)acetamide) 関連製品
- 1227580-92-8(2-oxo-6-(trifluoromethyl)-1H-pyridine-4-carboxylic acid)
- 1934314-52-9(rac-2-{5-amino-3-(1R,2R)-2-ethylcyclopropyl-1H-pyrazol-1-yl}ethan-1-ol)
- 1365759-12-1(7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1206514-48-8(Benzyl 2-([1,1'-biphenyl]-4-ylmethyl)acrylate)
- 2168204-57-5((1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride)
- 942008-64-2(ethyl 2-(2-{1-(3-nitrophenyl)methyl-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate)
- 257632-92-1(1-(Bromomethyl)-2,3-dihydro-1H-indene)
- 2089300-09-2(3-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine)
- 1805582-99-3(Ethyl 2-bromo-5-cyano-4-(trifluoromethoxy)benzoate)
- 2138141-68-9(2(3H)-Benzoxazolone, 7-[[(1,1-dimethylethyl)amino]methyl]-)




